Cas no 1361584-68-0 (Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid)

Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid 化学的及び物理的性質
名前と識別子
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- Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid
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- インチ: 1S/C14H8Cl4O3/c15-6-4-9(17)11(10(18)5-6)7-2-1-3-8(16)12(7)13(19)14(20)21/h1-5,13,19H,(H,20,21)
- InChIKey: GEISGYXCLHZDHT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C2C(=CC(=CC=2Cl)Cl)Cl)=C1C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 57.5
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011010710-250mg |
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid |
1361584-68-0 | 97% | 250mg |
470.40 USD | 2021-07-04 | |
Alichem | A011010710-1g |
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid |
1361584-68-0 | 97% | 1g |
1,579.40 USD | 2021-07-04 | |
Alichem | A011010710-500mg |
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid |
1361584-68-0 | 97% | 500mg |
815.00 USD | 2021-07-04 |
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acidに関する追加情報
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic Acid: A Comprehensive Overview
Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid, also known by its CAS number 1361584-68-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a hydroxyl group attached to a biphenyl ring system that is further substituted with chlorine atoms at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of extensive research.
The biphenyl core of this compound plays a crucial role in its functionality. Biphenyl systems are known for their stability and versatility, often serving as platforms for the development of advanced materials. In the case of Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid, the substitution pattern—specifically the placement of hydroxyl and chlorine groups—contributes to its reactivity and potential applications. Recent studies have highlighted the importance of such substitution patterns in determining the electronic properties of aromatic compounds, which can be leveraged in the design of new materials for electronics and optoelectronics.
One area where this compound has garnered attention is in the field of polymer chemistry. Researchers have explored its potential as a monomer for synthesizing advanced polymers with tailored properties. The hydroxyl group provides sites for polymerization reactions, while the chlorine substituents can influence the polymer's thermal stability and mechanical strength. Recent breakthroughs in polymer synthesis have demonstrated how such functional groups can be exploited to create materials with enhanced performance characteristics, making this compound a valuable building block in material science.
In addition to its role in polymer chemistry, Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid has also been investigated for its potential in drug delivery systems. The compound's structure allows for functionalization with bioactive molecules, enabling targeted drug delivery and controlled release mechanisms. Studies have shown that biphenyl-based compounds can exhibit favorable pharmacokinetic profiles, making them promising candidates for therapeutic applications. The integration of this compound into drug delivery systems represents a cutting-edge approach to addressing challenges in modern medicine.
The synthesis of this compound involves a series of carefully controlled reactions that ensure the precise placement of substituents on the biphenyl ring. Recent advancements in synthetic methodologies have made it possible to achieve higher yields and better control over the product's purity. These improvements are critical for scaling up production and ensuring consistent quality, which is essential for industrial applications.
From an environmental standpoint, understanding the behavior and degradation pathways of Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid is crucial. Research into its environmental fate has revealed that the compound undergoes specific degradation processes under various conditions, such as exposure to UV light or microbial activity. These findings are important for assessing its potential impact on ecosystems and guiding strategies for waste management and pollution control.
In conclusion, Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid (CAS No: 1361584-68-0) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in organic chemistry, materials science, and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological innovations and addressing global challenges.
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